molecular formula C10H7ClF3NO4 B071142 methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 173903-15-6

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No. B071142
M. Wt: 297.61 g/mol
InChI Key: XMTCQQIMRUZNCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate derivatives, including structures similar to our compound of interest, typically involves the use of green and efficient carbonylating agents such as methyl formate. High yields are often obtained under milder reaction conditions compared to traditional methods, suggesting an efficient route via intermediates like formanilide (Yalfani, M., Lolli, G., Müller, T., Wolf, A., & Mleczko, L., 2015). Another approach involves novel methods yielding methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions, highlighting the synthesis's high efficiency and low cost (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).

Molecular Structure Analysis

Investigations into the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates provide insights into the molecular structure and reaction mechanisms under different conditions. These studies have led to the efficient preparation of complex molecules, aiding in understanding the molecular structure of carbamate derivatives (Mindl, J., Hrabík, O., Štěrba, V., & Kaválek, J., 2000).

Chemical Reactions and Properties

The carbonylation reactions involved in synthesizing such carbamates have been extensively studied. For instance, the oxidative carbonylation of aniline to methyl N-phenyl carbamate presents an environmentally friendly process, replacing traditional phosgene-based methods. This research shows the potential for greener synthesis pathways for carbamates (노종선, 이관영, 김태순, 장태선, 윤병태, 김성보, Jongryum Roh, K. Lee, T. Kim, Taebum Chang, Byung-Tae Yoon, & Seong-Bo Kim, 2018).

Physical Properties Analysis

The physical properties of methyl N-phenyl carbamate, which are closely related to our compound of interest, indicate its importance as an intermediate material for non-phosgene routes to methylene diphenyl diisocyanate and other products. Studies have focused on reaction heat, Gibbs free energy change, and equilibrium constants to guide experimental research and process scale-up (Tian Hengshui, 2008).

Chemical Properties Analysis

The exploration of methyl N-phenyl carbamate synthesis from various starting materials, including dimethyl carbonate and aniline, provides deep insights into the chemical properties of such compounds. These studies offer alternative, non-phosgene methods for carbamate synthesis, highlighting the versatility and environmental friendliness of these processes (K. Ta, 2013).

Scientific Research Applications

Synthesis and Chemical Applications

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate is an important compound used in various synthesis processes. Significant research has been conducted to explore efficient and eco-friendly methods for its synthesis, given its relevance in producing valuable chemical products.

  • Green Synthesis Approaches : Research has demonstrated the synthesis of related carbamates, such as methyl N-phenyl carbamate, from aniline using methyl formate as a green and efficient carbonylating agent. These methods offer high yields under milder reaction conditions than conventional routes, suggesting an alternative, more efficient route for carbamate synthesis via intermediates like formanilide (Yalfani et al., 2015).

  • Pesticide Manufacturing : Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, has been synthesized using novel methods that offer excellent yield, cost-effectiveness, and reduced pollution. This indicates the compound's critical role in manufacturing pesticides like indoxacarb (Jiafu Zhang et al., 2011).

  • Alternative Synthesis Routes : The non-phosgene synthesis of methyl N-phenyl carbamate has seen considerable research. Techniques such as oxidative carbonylation of aniline, oxidation, and reduction of nitrobenzene, among others, have been explored, highlighting the compound's industrial and environmental significance (K. Ta, 2013).

  • Thermodynamic Considerations : The synthesis process's thermodynamics, such as reaction heat, Gibbs free energy change, and equilibrium constants, have been calculated to guide experimental research and process scaling. This underscores the importance of understanding the fundamental properties of reactions involving such carbamates (Tian Hengshui, 2008).

  • Catalysis and Synthesis Optimization : Research into the catalytic processes for the synthesis of carbamates, like methyl N-phenyl carbamate, demonstrates the ongoing efforts to optimize these chemical processes. Various catalysts and reaction conditions have been investigated to improve yield, selectivity, and environmental impact (Xingao Peng et al., 2008).

Safety And Hazards

This compound is moderately toxic by ingestion and is a moderate eye irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO4/c1-18-9(17)15(8(11)16)6-2-4-7(5-3-6)19-10(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCQQIMRUZNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=C(C=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051793
Record name Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
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Molecular Weight

297.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate

CAS RN

173903-15-6
Record name Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate
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Record name Carbamic acid, N-(chlorocarbonyl)-N-(4-(trifluoromethoxy)phenyl)-, methyl ester
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Record name Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester
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Record name Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester
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